
2-(4-(3,4-Dimethylphenyl)-2-isobutyramidothiazol-5-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-(3,4-Dimethylphenyl)-2-isobutyramidothiazol-5-yl)acetic acid is a complex organic compound that features a thiazole ring, a dimethylphenyl group, and an isobutyramido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3,4-Dimethylphenyl)-2-isobutyramidothiazol-5-yl)acetic acid typically involves multi-step organic reactions One common method includes the formation of the thiazole ring through a cyclization reaction involving a suitable precursor The dimethylphenyl group is introduced via electrophilic aromatic substitution, and the isobutyramido group is attached through an amidation reaction
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to speed up the reaction. Purification methods such as recrystallization or chromatography are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-(3,4-Dimethylphenyl)-2-isobutyramidothiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2-(4-(3,4-Dimethylphenyl)-2-isobutyramidothiazol-5-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-(4-(3,4-Dimethylphenyl)-2-isobutyramidothiazol-5-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The dimethylphenyl group may enhance the compound’s binding affinity to its target, while the isobutyramido group can influence its solubility and bioavailability. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-(3,4-Dimethylphenyl)-2-aminothiazol-5-yl)acetic acid: Similar structure but with an amino group instead of an isobutyramido group.
2-(4-(3,4-Dimethylphenyl)-2-methylthiazol-5-yl)acetic acid: Similar structure but with a methyl group instead of an isobutyramido group.
Uniqueness
2-(4-(3,4-Dimethylphenyl)-2-isobutyramidothiazol-5-yl)acetic acid is unique due to the presence of the isobutyramido group, which can significantly influence its chemical properties and biological activities. This makes it a valuable compound for specific applications where these properties are desired.
Propriétés
Formule moléculaire |
C17H20N2O3S |
|---|---|
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
2-[4-(3,4-dimethylphenyl)-2-(2-methylpropanoylamino)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C17H20N2O3S/c1-9(2)16(22)19-17-18-15(13(23-17)8-14(20)21)12-6-5-10(3)11(4)7-12/h5-7,9H,8H2,1-4H3,(H,20,21)(H,18,19,22) |
Clé InChI |
YJGIUFHEWIEPAU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=C(SC(=N2)NC(=O)C(C)C)CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-5-(Benzo[d][1,3]dioxol-5-ylmethylene)-2-thioxoimidazolidin-4-one](/img/structure/B15060028.png)
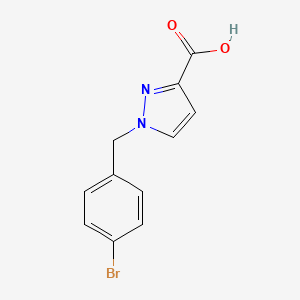
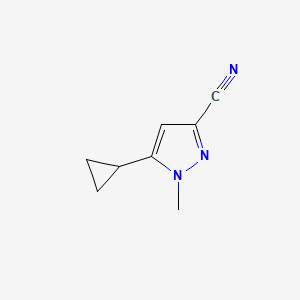

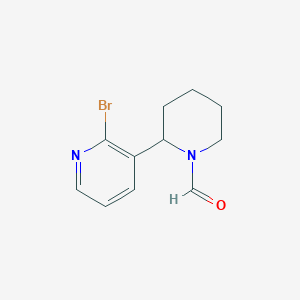
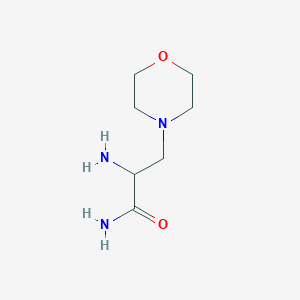

![4,4'-([2,2'-Bipyridine]-4,4'-diyl)bis(butan-1-ol)](/img/structure/B15060065.png)

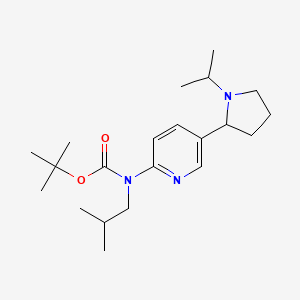
![Ethyl 4-oxo-5,10-dihydropyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylate](/img/structure/B15060096.png)

![1-(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)-2-methylpropan-1-amine](/img/structure/B15060102.png)
![N-(benzylideneamino)-2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15060111.png)
